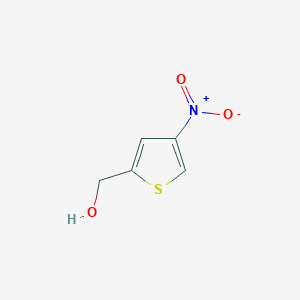
4-Morpholinegallic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trihydroxybenzoyl)morpholine typically involves the reaction of 3,4,5-trihydroxybenzoic acid with morpholine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of the benzoic acid and the amine group of morpholine . The reaction is conducted in an appropriate solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
This includes optimizing reaction conditions, using efficient purification techniques, and ensuring the safety and environmental compliance of the production process .
化学反应分析
Types of Reactions
4-(3,4,5-Trihydroxybenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoyl ring can be oxidized to form quinones under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoyl morpholine derivatives.
科学研究应用
4-(3,4,5-Trihydroxybenzoyl)morpholine has several scientific research applications:
作用机制
The mechanism of action of 4-(3,4,5-Trihydroxybenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxyl groups on the benzoyl ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity . Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, further modulating their function .
相似化合物的比较
Similar Compounds
4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar in structure but with methoxy groups instead of hydroxyl groups.
4-(3,4-Dihydroxybenzoyl)morpholine: Lacks one hydroxyl group compared to 4-(3,4,5-Trihydroxybenzoyl)morpholine.
4-(3,5-Dihydroxybenzoyl)morpholine: Lacks one hydroxyl group compared to 4-(3,4,5-Trihydroxybenzoyl)morpholine.
Uniqueness
4-(3,4,5-Trihydroxybenzoyl)morpholine is unique due to the presence of three hydroxyl groups on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity . These hydroxyl groups can participate in various hydrogen bonding interactions, making the compound a versatile tool in scientific research .
属性
CAS 编号 |
63868-67-7 |
|---|---|
分子式 |
C11H13NO5 |
分子量 |
239.22 g/mol |
IUPAC 名称 |
morpholin-4-yl-(3,4,5-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C11H13NO5/c13-8-5-7(6-9(14)10(8)15)11(16)12-1-3-17-4-2-12/h5-6,13-15H,1-4H2 |
InChI 键 |
WYRHCBQBVYYPQX-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=CC(=C(C(=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)










